Cas no 887464-02-0 (8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione structure
887464-02-0 structure
Product name:8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
CAS No:887464-02-0
MF:C20H22FN5O2
MW:383.419387340546
CID:6251136
PubChem ID:16810092

8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
    • AKOS015862251
    • 887464-02-0
    • SR-01000021987-1
    • 8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
    • 6-butyl-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
    • F2542-1710
    • SR-01000021987
    • Inchi: 1S/C20H22FN5O2/c1-4-5-10-24-13(2)11-25-16-17(22-19(24)25)23(3)20(28)26(18(16)27)12-14-8-6-7-9-15(14)21/h6-9,11H,4-5,10,12H2,1-3H3
    • InChI Key: XBVFLBGNBCPEJC-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C(N(C)C2=C(C1=O)N1C=C(C)N(CCCC)C1=N2)=O

Computed Properties

  • Exact Mass: 383.17575312g/mol
  • Monoisotopic Mass: 383.17575312g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.8Ų
  • XLogP3: 3.7

8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2542-1710-40mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2542-1710-75mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2542-1710-10mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2542-1710-50mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2542-1710-15mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2542-1710-5μmol
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2542-1710-2mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2542-1710-1mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2542-1710-3mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2542-1710-20mg
8-butyl-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
887464-02-0 90%+
20mg
$99.0 2023-05-16

8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature

Additional information on 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione

Research Brief on 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 887464-02-0)

The compound 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 887464-02-0) has recently emerged as a promising candidate in the field of chemical biology and pharmaceutical research. This purine derivative has garnered significant attention due to its potential therapeutic applications, particularly in the modulation of adenosine receptor signaling pathways. Recent studies have explored its structural-activity relationships (SAR), pharmacokinetic properties, and efficacy in preclinical models, positioning it as a compound of interest for further drug development.

Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. In vitro studies have demonstrated its high affinity for adenosine A2A receptors, with selective antagonistic effects that could be leveraged for treating neurological disorders such as Parkinson's disease. The compound's unique structural features, including the 2-fluorophenylmethyl group and the butyl side chain, contribute to its enhanced binding affinity and metabolic stability, as evidenced by comparative studies with related purine derivatives.

Pharmacokinetic evaluations of 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione have revealed favorable absorption and distribution profiles in rodent models. The compound exhibits moderate plasma protein binding and a half-life conducive to once-daily dosing, addressing a critical challenge in the development of adenosine receptor modulators. Furthermore, metabolite identification studies have confirmed the absence of toxic intermediates, supporting its potential for clinical translation.

In vivo efficacy studies have provided compelling evidence of the compound's therapeutic potential. In models of neuroinflammation, administration of 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione resulted in significant reductions in pro-inflammatory cytokines and improved motor function. These findings align with the growing body of literature highlighting the role of adenosine A2A receptors in neuroprotection and immune modulation, underscoring the compound's relevance in addressing unmet medical needs.

Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent structure-activity relationship (SAR) studies have identified key modifications to enhance its specificity for adenosine A2A over A1 receptors, which could mitigate potential cardiovascular side effects. Computational modeling and crystallographic analyses have further elucidated the binding interactions, providing a roadmap for the rational design of next-generation analogs.

In conclusion, 8-butyl-3-(2-fluorophenyl)methyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione (CAS: 887464-02-0) represents a significant advancement in the development of adenosine receptor modulators. Its robust preclinical data, combined with its favorable pharmacokinetic profile, position it as a strong candidate for further investigation in clinical trials. Future research should focus on refining its selectivity and exploring its therapeutic potential in broader indications, including oncology and metabolic disorders.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd